2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(1E)-1-phenylethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(1E)-1-phenylethylidene]acetohydrazide is a synthetic organic compound with the molecular formula C15H12BrCl2N3O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(1E)-1-phenylethylidene]acetohydrazide typically involves the reaction of 2-bromo-4-chloroaniline with acetohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(1E)-1-phenylethylidene]acetohydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(1E)-1-phenylethylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(1E)-1-phenylethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(4-chlorophenyl)methylene]acetohydrazide
- 2-[(2-Bromo-4-chlorophenyl)amino]-N’-(1-methylbutylidene)acetohydrazide
Uniqueness
2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(1E)-1-phenylethylidene]acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of bromine, chlorine, and phenyl groups makes it particularly versatile for various applications .
Properties
Molecular Formula |
C16H15BrClN3O |
---|---|
Molecular Weight |
380.7 g/mol |
IUPAC Name |
2-(2-bromo-4-chloroanilino)-N-[(E)-1-phenylethylideneamino]acetamide |
InChI |
InChI=1S/C16H15BrClN3O/c1-11(12-5-3-2-4-6-12)20-21-16(22)10-19-15-8-7-13(18)9-14(15)17/h2-9,19H,10H2,1H3,(H,21,22)/b20-11+ |
InChI Key |
JUAHRDJJHIWWRX-RGVLZGJSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CNC1=C(C=C(C=C1)Cl)Br)/C2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)CNC1=C(C=C(C=C1)Cl)Br)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.